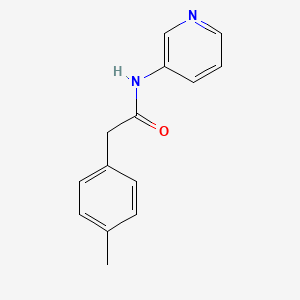![molecular formula C10H10Cl2N2O2 B5765255 N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5765255.png)
N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide, also known as ADA, is a chemical compound that belongs to the group of amide derivatives. It is widely used in scientific research due to its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide involves the inhibition of ion channels and receptors, particularly voltage-gated sodium channels. It binds to the intracellular domain of the channel and stabilizes its inactivated state, thereby preventing the influx of sodium ions and the generation of action potentials. This leads to the inhibition of neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of tumor angiogenesis, and modulation of synaptic transmission. It has also been shown to affect the expression and activity of various enzymes and signaling pathways involved in cancer and neuronal function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide in lab experiments include its high potency and selectivity for ion channels and receptors, its ability to inhibit tumor growth and induce apoptosis, and its potential as a lead compound for drug discovery. However, its limitations include its toxicity at high concentrations, its limited solubility in aqueous solutions, and its potential off-target effects on other ion channels and receptors.
Zukünftige Richtungen
There are several future directions for the research and development of N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide. These include the identification of new targets and applications for the compound, the optimization of its pharmacokinetic and pharmacodynamic properties, the development of new analogs and derivatives with improved potency and selectivity, and the evaluation of its safety and efficacy in preclinical and clinical studies. Moreover, the use of N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide in combination with other drugs or therapies may enhance its therapeutic potential and reduce its toxicity.
Synthesemethoden
The synthesis of N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide involves the reaction of 3-aminoacetophenone with 2,2-dichloroacetyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)phenyl]-2,2-dichloroacetamide has been extensively used in scientific research for various applications, including cancer research, neuroscience, and drug discovery. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In neuroscience, it has been used to study the role of ion channels in synaptic transmission and neuronal excitability. Moreover, it has been used as a lead compound for the development of new drugs targeting ion channels and receptors.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2,2-dichloroacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-6(15)13-7-3-2-4-8(5-7)14-10(16)9(11)12/h2-5,9H,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPMEJULICGTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5258739 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2-amino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5765187.png)

![N-(4-methylbenzyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5765208.png)
![N-[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5765214.png)
![1-[2-(diethylamino)ethyl]-N-(2-thienylmethyl)-1H-benzimidazol-2-amine](/img/structure/B5765220.png)
![N-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5765221.png)




![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5765264.png)
![N,N-dimethyl-6-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5765265.png)
